molecular formula C24H25F3N2O5 B10987002 (3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone

(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone

Cat. No.: B10987002
M. Wt: 478.5 g/mol
InChI Key: GBKLTOKMKMWWHZ-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone is a structurally complex small molecule featuring a benzofuran core substituted with a 5-hydroxy group and a piperazine-derived side chain. The 3,4-dimethoxyphenyl group attached to the methanone linker contributes to its aromatic interactions and solubility profile. This compound’s design suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes influenced by trifluoroalkyl groups and methoxy-aromatic systems .

Properties

Molecular Formula

C24H25F3N2O5

Molecular Weight

478.5 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[5-hydroxy-4-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C24H25F3N2O5/c1-32-19-5-3-15(11-21(19)33-2)23(31)17-13-34-20-6-4-18(30)16(22(17)20)12-28-7-9-29(10-8-28)14-24(25,26)27/h3-6,11,13,30H,7-10,12,14H2,1-2H3

InChI Key

GBKLTOKMKMWWHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCN(CC4)CC(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Piperazine Moiety: This step involves the reaction of the benzofuran intermediate with 4-(2,2,2-trifluoroethyl)piperazine under suitable conditions.

    Methanone Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The methanone group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Findings :

  • The trifluoroethyl group in the target compound improves metabolic stability compared to methylbenzyl or benzodioxolylmethyl groups, as fluorinated groups resist oxidative degradation .
  • The 4-methylbenzyl analog (CAS 5956-85-4) may exhibit better aqueous solubility due to reduced steric hindrance .

Comparison of Aromatic Methanone Groups

Compound Name Aromatic Group Functional Implications
Target Compound 3,4-Dimethoxyphenyl Enhanced electron-donating capacity; potential serotonin receptor affinity
(5-Chloro-2-methoxyphenyl)[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone 5-Chloro-2-methoxyphenyl Electrophilic chlorine may improve binding to halogen-sensitive targets
1-(4-Methoxy-phenyl)-2-[6-methyl-2-(2-oxo-2-p-tolyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-ethanone (CAS 102262-30-6) 4-Methoxyphenyl Simpler structure; lower steric demand but reduced π-π interaction potential

Key Findings :

  • Chlorine substitution in the 5-chloro-2-methoxyphenyl analog may increase binding specificity but could reduce metabolic stability due to dehalogenation risks .

Pharmacological and Toxicological Considerations

While direct pharmacological data for the target compound is unavailable, insights can be extrapolated from analogs:

  • CNS Penetration: The trifluoroethyl group may enhance blood-brain barrier permeability compared to non-fluorinated analogs .
  • Toxicity Risks: Fluorinated compounds often exhibit lower acute toxicity but may pose bioaccumulation concerns, as noted in EPA revisions for trifluoroethyl-containing substances .

Biological Activity

The compound (3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with multiple functional groups that may influence its biological activity. Its structure can be summarized as follows:

  • Molecular Formula : C22H30F3N2O5
  • Molecular Weight : 442.49 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated broad-spectrum activity against various pathogens. A study on benzofuran derivatives showed that they could inhibit the growth of both gram-positive and gram-negative bacteria, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Properties

Benzofuran derivatives are also noted for their anti-inflammatory effects. A study highlighted the synthesis of several benzofuran compounds that were tested for anti-inflammatory activity. The results indicated that these compounds could significantly reduce inflammation in animal models, which could correlate with the compound's structure .

Neuropharmacological Effects

The presence of a piperazine moiety in the compound suggests potential neuropharmacological effects. Piperazine derivatives have been studied for their ability to modulate neurotransmitter systems, particularly in relation to anxiety and depression . The incorporation of trifluoroethyl groups may enhance lipophilicity, potentially affecting blood-brain barrier permeability.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various benzofuran derivatives against resistant strains of bacteria. The results indicated that certain structural modifications enhanced antibacterial activity significantly compared to traditional antibiotics .

Study 2: Anti-inflammatory Effects in Vivo

In vivo studies using animal models demonstrated that benzofuran derivatives reduced paw edema in rats by up to 70% when administered at specific dosages. This suggests a potent anti-inflammatory action that could be relevant for therapeutic applications .

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